molecular formula C18H22BFN2O5S B13934681 3-fluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide

3-fluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide

Cat. No.: B13934681
M. Wt: 408.3 g/mol
InChI Key: DVHRGSRZHFRNMH-UHFFFAOYSA-N
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Description

3-fluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide is an organic compound that features a combination of fluorine, methoxy, and sulfonamide groups attached to a pyridine ring

Preparation Methods

The synthesis of 3-fluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide typically involves multiple steps:

    Nucleophilic Substitution: The initial step often involves the nucleophilic substitution of a suitable precursor with a fluorine source.

    Amidation Reaction: The intermediate product is then subjected to an amidation reaction to introduce the sulfonamide group.

Chemical Reactions Analysis

3-fluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide undergoes various chemical reactions:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-fluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

3-fluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide can be compared with similar compounds:

These comparisons highlight the unique features of this compound, such as its combination of functional groups that confer specific reactivity and applications.

Properties

Molecular Formula

C18H22BFN2O5S

Molecular Weight

408.3 g/mol

IUPAC Name

3-fluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide

InChI

InChI=1S/C18H22BFN2O5S/c1-17(2)18(3,4)27-19(26-17)12-9-15(16(25-5)21-11-12)22-28(23,24)14-8-6-7-13(20)10-14/h6-11,22H,1-5H3

InChI Key

DVHRGSRZHFRNMH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)NS(=O)(=O)C3=CC=CC(=C3)F

Origin of Product

United States

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